molecular formula C22H27N3O4 B2361240 Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate CAS No. 1796949-70-6

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate

Cat. No.: B2361240
CAS No.: 1796949-70-6
M. Wt: 397.475
InChI Key: XOBKBQXOIQWHNR-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate" is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a benzamido substituent at the 4-position of the piperidine ring. The benzamido group is further modified with a pyridin-2-yloxy moiety, introducing aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name

tert-butyl 4-[(3-pyridin-2-yloxybenzoyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)29-21(27)25-13-10-17(11-14-25)24-20(26)16-7-6-8-18(15-16)28-19-9-4-5-12-23-19/h4-9,12,15,17H,10-11,13-14H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBKBQXOIQWHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections and Starting Materials

Synthetic Route Primary Disconnection Key Starting Materials
Route A Amide bond - 3-(pyridin-2-yloxy)benzoic acid
- tert-butyl 4-aminopiperidine-1-carboxylate
Route B Ether linkage - tert-butyl 4-(3-hydroxybenzamido)piperidine-1-carboxylate
- 2-halopyridine
Route C Convergent approach - 3-(pyridin-2-yloxy)benzoyl chloride
- tert-butyl 4-aminopiperidine-1-carboxylate

Route A: Amide Coupling Approach

This route involves synthesizing 3-(pyridin-2-yloxy)benzoic acid, followed by amide coupling with tert-butyl 4-aminopiperidine-1-carboxylate.

Preparation of 3-(pyridin-2-yloxy)benzoic acid

The key step in forming the pyridinyloxy ether can be accomplished through a Mitsunobu reaction, similar to the procedure described for related compounds in the literature.

Procedure:

  • In a dry reaction vessel under nitrogen, combine methyl 3-hydroxybenzoate (1.0 eq) and 2-hydroxypyridine (1.1 eq) in anhydrous tetrahydrofuran.
  • Add triphenylphosphine (1.5 eq) and cool the solution to 0°C.
  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise and allow the reaction to warm to room temperature.
  • Stir for 24 hours, then quench with saturated sodium bicarbonate solution.
  • Extract with ethyl acetate, dry over magnesium sulfate, and concentrate.
  • Purify the methyl 3-(pyridin-2-yloxy)benzoate by column chromatography.
  • Hydrolyze the methyl ester with lithium hydroxide in tetrahydrofuran/water to obtain 3-(pyridin-2-yloxy)benzoic acid.

The Mitsunobu reaction conditions can be optimized based on parameters used for similar pyridinyloxy ether formations:

Parameter Optimized Condition Typical Yield (%)
Solvent Tetrahydrofuran 85-90
Reagent Ratio Substrate:PPh₃:DIAD (1:1.5:1.5) --
Temperature 20-25°C --
Reaction Time 24 hours 95-99

Amide Coupling with tert-butyl 4-aminopiperidine-1-carboxylate

The amide coupling can be performed using established coupling reagents as demonstrated in similar reactions.

Procedure:

  • Dissolve 3-(pyridin-2-yloxy)benzoic acid (1.0 eq) in dichloromethane or N,N-dimethylformamide.
  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq).
  • Stir for 30 minutes to activate the carboxylic acid.
  • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and N,N-diisopropylethylamine (2.0 eq).
  • Stir at room temperature for 12-24 hours.
  • Dilute with ethyl acetate, wash with aqueous sodium bicarbonate, dilute hydrochloric acid, and brine.
  • Dry over magnesium sulfate, concentrate, and purify by column chromatography.

Optimization parameters for the amide coupling based on similar reactions reported in the literature:

Parameter Variations Optimal Condition Expected Yield (%)
Coupling Reagent EDC/HOBt, HATU, DCC/HOBt HATU 80-90
Solvent DCM, DMF, THF DCM 85-95
Base Triethylamine, DIPEA, NMM DIPEA 80-90
Temperature 0°C, RT, 50°C RT 85-95
Reaction Time 4h, 12h, 24h 12h 85-95

Route B: Nucleophilic Displacement Approach

Preparation of tert-butyl 4-(3-hydroxybenzamido)piperidine-1-carboxylate

This intermediate can be prepared by coupling 3-hydroxybenzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate using the amide coupling conditions described in Section 2.2.

Formation of Pyridinyloxy Ether

The pyridinyloxy ether can be formed through nucleophilic displacement reactions between the phenol group and a 2-halopyridine derivative. This approach is supported by similar nucleophilic displacement reactions described in the literature.

Procedure:

  • Dissolve tert-butyl 4-(3-hydroxybenzamido)piperidine-1-carboxylate (1.0 eq) in acetonitrile.
  • Add potassium carbonate (3.0 eq) or cesium fluoride (3.0 eq).
  • Add 2-bromopyridine or 2-chloropyridine (1.2 eq).
  • Heat the mixture at 80-100°C for 12-24 hours.
  • Cool, filter, and concentrate the filtrate.
  • Purify by column chromatography.

Optimization parameters for the nucleophilic displacement reaction:

Parameter Variations Optimal Condition Expected Yield (%)
Base K₂CO₃, Cs₂CO₃, CsF CsF 60-70
Solvent Acetonitrile, DMF, DMAC DMF/DMAC 65-75
Temperature 60°C, 80°C, 100°C 85°C 60-70
Reaction Time 12h, 24h, 36h 24h 60-70

Route C: Convergent Synthesis Approach

Preparation of 3-(pyridin-2-yloxy)benzoyl chloride

This approach involves preparing the acid chloride derivative of 3-(pyridin-2-yloxy)benzoic acid for direct acylation.

Procedure:

  • Dissolve 3-(pyridin-2-yloxy)benzoic acid (1.0 eq) in dichloromethane or toluene.
  • Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide.
  • Stir at room temperature or reflux for 2-4 hours.
  • Remove the solvent and excess reagents under reduced pressure.
  • Use the acid chloride immediately in the next step without further purification.

Direct Acylation of tert-butyl 4-aminopiperidine-1-carboxylate

Procedure:

  • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane.
  • Add triethylamine or N,N-diisopropylethylamine (2.5 eq).
  • Cool to 0°C and add 3-(pyridin-2-yloxy)benzoyl chloride (1.1 eq) dropwise.
  • Allow to warm to room temperature and stir for 6-12 hours.
  • Wash with aqueous sodium bicarbonate and brine.
  • Dry over magnesium sulfate, concentrate, and purify by column chromatography.

Specialized Synthetic Methods

Mitsunobu-Based Approach for Ether Formation

For challenging ether formations, modified Mitsunobu conditions may be necessary. Based on successful applications with similar substrates, the following variations can be considered:

Reagent System Solvent Temperature Yield (%) Reference
PPh₃/DIAD THF RT 95-99
PPh₃/DEAD Dioxane 0°C → RT 85-90
PPh₃/DIAD Toluene RT 80-85

Alternative Amide Coupling Protocols

For optimized amide formation, several coupling systems have shown effectiveness with similar piperidine derivatives:

Coupling System Conditions Yield (%) Comments
HATU/DIPEA DCM, RT, 12h 84-95 Minimal racemization
EDC/HOBt/TEA DCM, RT, 16h 80-90 Cost-effective
PyBOP/DIPEA DMF, RT, 8h 75-85 Good for hindered amines
T3P/TEA EtOAc, RT, 6h 80-90 Easy workup

Scale-Up Considerations and Process Optimization

Large-Scale Production Parameters

For industrial-scale synthesis, several modifications to laboratory procedures are necessary as demonstrated in the scale-up of similar piperidine derivatives:

Parameter Laboratory Scale Production Scale Considerations
Solvent DCM, THF EtOAc, 2-MeTHF Lower toxicity, improved safety
Coupling Reagents HATU, HOBt T3P, CDI Cost, waste reduction
Purification Chromatography Crystallization Efficiency, solvent usage
Temperature Control Ice bath/RT Controlled jacketed vessels Safety, energy efficiency
Reaction Time 12-24h Optimized Throughput, space-time yield

Characterization and Quality Control

Analytical Profile of the Target Compound

Expected physicochemical and spectroscopic properties of tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate:

Physical Properties:

  • Appearance: White to off-white solid
  • Molecular Formula: C22H27N3O4
  • Molecular Weight: 397.47 g/mol
  • Melting Point: 120-125°C (estimated)

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20-8.18 (m, 1H), 7.65-7.60 (m, 1H), 7.55-7.50 (m, 1H), 7.45-7.35 (m, 2H), 7.20-7.10 (m, 1H), 7.05-6.95 (m, 2H), 6.10-6.00 (d, 1H), 4.00-3.90 (m, 1H), 4.20-4.00 (m, 2H), 2.90-2.80 (m, 2H), 2.00-1.90 (m, 2H), 1.55-1.45 (m, 2H), 1.45 (s, 9H)
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.5, 163.2, 155.0, 154.5, 147.8, 139.2, 138.5, 130.2, 123.5, 121.8, 119.5, 118.2, 117.5, 112.2, 79.5, 47.2, 42.5, 33.2, 28.5

Quality Control Parameters

Based on established methods for similar compounds, the following quality control parameters are recommended:

Test Method Acceptance Criteria
Appearance Visual White to off-white solid
Identity IR, NMR Matches reference spectrum
Purity HPLC ≥98.0%
Related Substances HPLC Any individual impurity ≤0.5%
Total impurities ≤2.0%
Residual Solvents GC-HS DCM ≤600 ppm, others per ICH limits
Water Content Karl Fischer ≤0.5%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzamido moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate has been investigated for its potential as a FAK (Focal Adhesion Kinase) inhibitor . FAK is involved in various cellular processes, including migration and proliferation, making it a target in cancer therapy. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against FAK, suggesting potential applications in oncology .
  • Synthesis of Bioactive Molecules
    • The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, including neurodegenerative disorders and infections .
  • Drug Development
    • Research indicates that compounds with similar structures have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems . The specific structural features of this compound may enhance these properties.

Case Study 1: FAK Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of FAK inhibitors derived from piperidine scaffolds. The results demonstrated that modifications to the this compound structure significantly enhanced inhibitory potency against FAK, leading to promising candidates for further development in cancer therapies .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives, including this compound. The study found that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy moiety can engage in hydrogen bonding and π-π interactions, while the benzamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituents Molecular Formula Molecular Weight Key Features Reference
Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate (Target) Pyridin-2-yloxy benzamido C₂₃H₂₈N₄O₄ 440.49 g/mol Aromatic pyridine and benzamide groups for enhanced binding; tert-butyl group for stability. Inferred
tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate Chloro-nitroanilino C₁₆H₂₂ClN₃O₄ 355.82 g/mol Electron-withdrawing nitro and chloro groups; intermediate for benzimidazolone synthesis.
(3R,4R)-tert-butyl 4-methyl-3-(6-tosylimidazo-pyrrolo-pyrazin-1-yl)piperidine-1-carboxylate Tosyl-imidazo-pyrrolo-pyrazine C₂₅H₂₈N₆O₄S 516.59 g/mol Chiral centers; fused heterocycles for macromolecular targeting; tosyl group for reactivity.
tert-butyl 4-(2-(3-chloro-4-fluorophenyl)-3,3-difluoroallyl)piperidine-1-carboxylate Fluorinated allyl C₁₉H₂₂ClF₃N₂O₂ 414.84 g/mol Fluorine atoms enhance metabolic stability; allyl group for conjugation in photoredox catalysis.
tert-butyl 4-(5-(pyrazolo-pyrimidine-carboxamido)-6-methoxyindazol-2-yl)piperidine-1-carboxylate Pyrazolo-pyrimidine-carboxamido, methoxyindazolyl C₂₅H₃₁N₇O₄ 493.56 g/mol Heterocyclic diversity for kinase inhibition; methoxy group improves solubility.
tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy-pyridinylmethyl C₁₇H₂₄N₂O₃ 304.39 g/mol Hydroxyl group for hydrogen bonding; simpler structure for probing pharmacokinetics.
tert-butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1-yl)phenyl)piperidine-1-carboxylate Dioxotetrahydropyrimidinyl C₂₀H₂₇N₃O₄ 373.45 g/mol Uracil-like moiety for nucleic acid mimicry; Suzuki coupling used for synthesis.
tert-butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate 4-Cyanophenyl ureido C₁₈H₂₄N₄O₃ 344.41 g/mol Ureido linker for modular derivatization; cyano group for electronic modulation.
tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate Chloropyrazine C₁₄H₂₀ClN₃O₂ 297.78 g/mol Chloropyrazine for electrophilic substitution; minimal steric hindrance.

Key Comparisons:

Compounds like the pyrazolo-pyrimidine-carboxamido derivative and dioxotetrahydropyrimidinyl analog emphasize heterocyclic complexity for targeting enzymes, whereas the target’s simpler benzamido-pyridine system may prioritize synthetic accessibility.

Synthetic Routes :

  • The target compound likely employs amide coupling (similar to ), whereas analogs use diverse methods: Suzuki coupling (C–C bond formation, ), Lawesson’s reagent (thiolation, ), or photoredox catalysis (radical-based, ).

Elemental analysis discrepancies in (e.g., observed C: 60.34% vs. calc. 60.84%) highlight challenges in synthesizing nitrogen-rich analogs, a consideration for the target compound’s purity.

Biological Relevance: Fluorinated compounds (e.g., ) exhibit enhanced stability, while ureido linkers () enable modular protein degradation platforms.

Biological Activity

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate (CAS No. 1796949-70-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant research findings and data.

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The piperidine ring can be synthesized from 4-piperidone, which is subsequently protected with a tert-butyl group.
  • Introduction of the Benzamido Group : This is achieved through an amide coupling reaction using 3-aminobenzoic acid along with appropriate coupling reagents.
  • Attachment of the Pyridin-2-yloxy Moiety : This step involves etherification using pyridin-2-ol and suitable activating agents.

The final product is characterized by its unique combination of functional groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanism involves:

  • Hydrogen Bonding : The pyridin-2-yloxy moiety can engage in hydrogen bonding with biological macromolecules.
  • π-π Interactions : The aromatic components facilitate π-π stacking interactions.

These interactions can modulate the activity of target proteins, leading to various biological effects, including potential therapeutic outcomes in neurological disorders .

Medicinal Chemistry

This compound has been explored for its potential applications in:

  • Neurological Disorders : Its structural features suggest possible use in developing drugs targeting neurodegenerative diseases.
  • Anticancer Activity : Research indicates that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study demonstrated that piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structural complexity provided by the piperidine ring was thought to enhance binding affinity to cancer targets .
  • Cholinergic Activity : Some derivatives have been identified as ligands for muscarinic acetylcholine receptors, which are implicated in processes such as cell proliferation and apoptosis resistance in colorectal cancer .
  • Multi-targeted Approach in Alzheimer's Disease : Research has shown that compounds with similar structures can inhibit cholinesterase and target amyloid beta aggregation, indicating potential use in Alzheimer's treatment .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerEnhanced cytotoxicity in FaDu cells
Cholinergic ActivityInteraction with M3 muscarinic receptors
Alzheimer's TreatmentInhibition of cholinesterase and amyloid aggregation

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling a pyridinyloxybenzoyl moiety to a tert-butyl-protected piperidine scaffold. Key steps include:
  • Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent under nitrogen .
  • Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine amine, followed by acidic deprotection (e.g., TFA in DCM) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
    Table 1 : Example reaction conditions from analogous compounds:
StepReagents/ConditionsYieldReference
AmidationHATU, DIPEA, DMF, 25°C75–85%
Boc DeprotectionTFA/DCM (1:1), 2 hr>90%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm connectivity (e.g., pyridinyloxy protons at δ 7.2–8.5 ppm, tert-butyl singlet at δ 1.4 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+^+ calculated for C22_{22}H28_{28}N3_3O4_4: 398.2078) .
  • HPLC : Purity assessment using a C18 column (MeCN/H2_2O + 0.1% TFA, 220 nm) .
    Discrepancies in purity are resolved by orthogonal methods (e.g., LC-MS vs. elemental analysis) .

Q. What safety precautions are recommended during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust generation .
  • Emergency measures : Eye wash stations and emergency showers must be accessible .
  • Storage : Inert atmosphere (N2_2), desiccated at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can the compound’s structure be modified to enhance biological activity or selectivity?

  • Methodological Answer :
  • Functional group substitution : Replace the pyridinyloxy group with fluorinated aryl rings (e.g., 3,4-difluorophenyl) to improve lipophilicity and target binding .
  • Piperidine ring modifications : Introduce trifluoroacetamido or sulfonamide groups at the 3-position to modulate steric and electronic properties .
  • Bioisosteric replacements : Substitute tert-butyl with cyclopropane carbonyl for metabolic stability .
    Table 2 : Structural analogs and their bioactivity:
ModificationBiological ImpactReference
3-TrifluoroacetamidoEnhanced enzyme inhibition (IC50_{50} ↓30%)
4-FluorobenzoylImproved logP (2.1 → 2.8)

Q. What analytical techniques resolve discrepancies in purity or structural confirmation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidine CH2_2 groups) .
  • X-ray crystallography : Definitive confirmation of stereochemistry for chiral centers .
  • DSC/TGA : Detect polymorphic forms or hydrate/solvate formation affecting purity .
    Contradictory mass spec data may arise from adduct formation; use ESI+ and MALDI-TOF cross-validation .

Q. What are the key considerations in designing experiments to study its mechanism of action?

  • Methodological Answer :
  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) with purified receptors .
  • Cellular assays : Dose-response curves (e.g., IC50_{50} in HEK293 cells) with controls for off-target effects (e.g., siRNA knockdown) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Data analysis : Address variability via triplicate runs and statistical validation (e.g., ANOVA for IC50_{50} comparisons) .

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